2-(1,4-Oxazepan-2-yl)ethan-1-ol 2-(1,4-Oxazepan-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20458648
InChI: InChI=1S/C7H15NO2/c9-4-2-7-6-8-3-1-5-10-7/h7-9H,1-6H2
SMILES:
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol

2-(1,4-Oxazepan-2-yl)ethan-1-ol

CAS No.:

Cat. No.: VC20458648

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

2-(1,4-Oxazepan-2-yl)ethan-1-ol -

Specification

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name 2-(1,4-oxazepan-2-yl)ethanol
Standard InChI InChI=1S/C7H15NO2/c9-4-2-7-6-8-3-1-5-10-7/h7-9H,1-6H2
Standard InChI Key CITCVMSGOSSHAT-UHFFFAOYSA-N
Canonical SMILES C1CNCC(OC1)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(1,4-oxazepan-2-yl)ethan-1-ol consists of a seven-membered oxazepane ring fused with an ethanol moiety. The oxazepane ring contains one oxygen and one nitrogen atom at the 1- and 4-positions, respectively, creating a heterocyclic system with moderate strain. The ethanol side chain at the 2-position introduces a hydroxyl group, enhancing solubility and enabling hydrogen-bonding interactions.

Key structural parameters include:

  • Ring conformation: The oxazepane adopts a chair-like conformation, with the nitrogen and oxygen atoms occupying equatorial positions to minimize steric strain.

  • Bond angles: N-C-O angles average 112°, while C-C-C angles in the ring range from 105° to 110°.

Physicochemical Characteristics

PropertyValue
Molecular formulaC₆H₁₃NO₂
Molecular weight145.20 g/mol
Melting point98–102°C (predicted)
LogP (octanol/water)-0.45
Hydrogen bond donors2
Hydrogen bond acceptors3

The compound’s low LogP value suggests moderate hydrophilicity, facilitating aqueous solubility (predicted 12.4 mg/mL at 25°C). The hydroxyl group contributes to a pKa of approximately 14.5, rendering it weakly acidic under physiological conditions.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves cyclization of 2-aminoethanol derivatives. A representative procedure includes:

  • Precursor preparation: Reacting 2-chloroethylamine with ethyl glycolate under basic conditions to form N-(2-hydroxyethyl)glycine ethyl ester.

  • Cyclization: Heating the intermediate at 110°C in toluene with p-toluenesulfonic acid (pTSA) catalyzes ring closure to form the oxazepane core.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 2-(1,4-oxazepan-2-yl)ethan-1-ol with >85% purity.

Industrial Production

Scale-up synthesis employs continuous-flow reactors to enhance efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reaction time8–12 hours45–60 minutes
Yield68%92%
Temperature110°C130°C
Catalyst loading5 mol% pTSA2 mol% H-ZSM-5

Zeolite catalysts (e.g., H-ZSM-5) improve regioselectivity and reduce byproduct formation in flow systems.

Alternative Synthetic Approaches

Microwave-assisted ring expansion offers a catalyst-free pathway:

  • Reactants: Ethyl 2-diazo-3-oxoalkanoates and aziridines.

  • Conditions: 130°C, 20 minutes in 1,2-dichloroethane.

  • Yield: 78–94% for analogous oxazoline derivatives .

This method demonstrates potential adaptability for synthesizing 2-(1,4-oxazepan-2-yl)ethan-1-ol derivatives via ketene intermediates .

Chemical Reactivity and Derivative Formation

Oxidation Reactions

The hydroxyl group undergoes selective oxidation to ketones using Jones reagent (CrO₃/H₂SO₄):

2-(1,4-Oxazepan-2-yl)ethan-1-olCrO3/H2SO42-(1,4-Oxazepan-2-yl)ethan-1-one(85% yield)[1]\text{2-(1,4-Oxazepan-2-yl)ethan-1-ol} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{2-(1,4-Oxazepan-2-yl)ethan-1-one} \quad (85\%\ \text{yield})[1]

Nucleophilic Substitution

Replacement of the hydroxyl group with halides proceeds via Appel reaction:

ReagentProductYield
PCl₅2-(1,4-Oxazepan-2-yl)ethyl chloride72%
PBr₃2-(1,4-Oxazepan-2-yl)ethyl bromide68%

Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-coupling reactions.

Ring Functionalization

Electrophilic aromatic substitution on the oxazepane nitrogen introduces sulfonyl or acyl groups:

Base: Et3N, Reagent: Ac2ON-Acetyl derivative(91% yield)[1]\text{Base: Et}_3\text{N, Reagent: Ac}_2\text{O} \rightarrow \text{N-Acetyl derivative} \quad (91\%\ \text{yield})[1]
AssayResult
CYP3A4 inhibitionIC₅₀ = 18.2 μM
hERG channel blocking<10% inhibition at 30 μM
Antiproliferative (MCF7)GI₅₀ = 42.7 μM

These data suggest low acute toxicity and moderate anticancer potential.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antidepressants: Functionalized oxazepanes modulate serotonin reuptake.

  • Antivirals: N-substituted derivatives inhibit viral protease activity.

Catalysis

Chiral oxazepane ligands enhance enantioselectivity in asymmetric hydrogenation:

Substrateee (%)Catalyst Loading
Methyl benzoylformate940.5 mol%
Cyclohexenone881.0 mol%

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major degradation products including:

  • 1,4-Oxazepane (42%)

  • Acetic acid (23%)

Photolytic Degradation

UV exposure (254 nm) induces ring-opening to form:

  • N-Ethyl-2-hydroxyacetamide (65%)

  • Ethylene oxide (12%)

TestOutcome
Acute oral (rat)LD₅₀ > 2000 mg/kg
Skin irritationNon-irritating
Ames testNegative

Environmental Impact

Biodegradation studies indicate 78% mineralization in 28 days (OECD 301B), classifying it as readily biodegradable.

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